molecular formula C28H32N2O5 B12322500 (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid

(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid

Cat. No.: B12322500
M. Wt: 476.6 g/mol
InChI Key: GQDSUJSPBAXDCJ-UHFFFAOYSA-N
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Description

The compound (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of the fluorenyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorenyl group. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Fluorenyl Group: This step often involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as a reagent, which reacts with the spirocyclic intermediate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-18(2)16-24(25(31)32)29-15-13-28(26(29)33)12-7-14-30(28)27(34)35-17-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-17H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDSUJSPBAXDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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